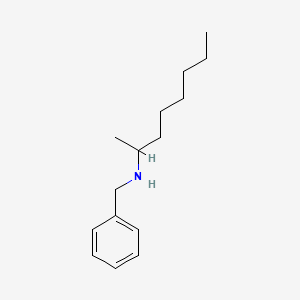

Benzyl(octan-2-yl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyl(octan-2-yl)amine can be synthesized through several methods. One common approach involves the alkylation of benzylamine with an appropriate alkyl halide, such as 1-bromooctane, under basic conditions . The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product.

Another method involves the reduction of nitriles or amides to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . This approach can be used to convert benzyl cyanide or benzylamide derivatives into this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer . Catalytic hydrogenation processes can also be employed, utilizing supported metal catalysts such as palladium or platinum on carbon to achieve high yields and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl(octan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) in acidic or basic media.

Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation with palladium or platinum catalysts.

Major Products Formed

Oxidation: Imines, nitriles, or carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Benzyl(octan-2-yl)amine serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various synthetic routes:

- Alkylation Reactions : The compound can be synthesized via the alkylation of benzylamine with alkyl halides, such as 1-bromooctane, under basic conditions. This method allows for the introduction of octan-2-yl groups into the benzylamine structure.

- Reduction Processes : Another synthesis route involves the reduction of nitriles or amides to amines using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Biological Applications

The amine functionality of this compound makes it relevant in biological research:

- Enzyme Inhibition Studies : The compound can be employed to study enzyme inhibition due to its ability to form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially leading to inhibition or activation of enzymatic activity.

- Receptor Binding Studies : Its structural properties allow it to interact with various receptors, making it a candidate for investigating receptor binding dynamics and pharmacological effects.

Industrial Applications

In industrial contexts, this compound is utilized for:

- Production of Specialty Chemicals : It acts as an intermediate in the synthesis of specialty chemicals, surfactants, and agrochemicals.

- Pharmaceutical Manufacturing : The compound is significant in pharmaceutical applications, where it may serve as an intermediate in drug synthesis.

Case Study 1: Asymmetric Synthesis of Diamines

Research has highlighted the utility of this compound in asymmetric synthesis processes. For instance, vicinal diamines derived from such compounds have shown potential in medicinal chemistry and coordination chemistry . The study demonstrated how structural modifications could lead to enhanced biological activity.

Case Study 2: Structure-Activity Relationship Studies

In a study focusing on structure-activity relationships, derivatives of this compound were examined for their binding affinities to specific receptors. The findings indicated that variations in substituents significantly influenced the biological activity, underscoring the importance of this compound in drug design .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Building block for organic synthesis | Utilized in alkylation and reduction reactions |

| Biological Research | Enzyme inhibition and receptor binding studies | Forms interactions with enzymes and receptors |

| Industrial Use | Intermediate in specialty chemicals and pharmaceuticals | Important for agrochemical production |

| Medicinal Chemistry | Asymmetric synthesis of diamines | Enhances biological activity through structural modifications |

Wirkmechanismus

The mechanism of action of benzyl(octan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the benzyl group can engage in hydrophobic interactions with receptor binding sites, modulating receptor function and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzylamine: A simpler analogue with a benzyl group attached to an amine.

Octylamine: Contains an octyl group attached to an amine but lacks the benzyl moiety.

N-Benzyl-N-methylamine: Similar structure but with a methyl group instead of the octan-2-yl group.

Uniqueness

Benzyl(octan-2-yl)amine is unique due to the presence of both a benzyl and an octan-2-yl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for specific biological interactions . This combination of structural features makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

Benzyl(octan-2-yl)amine, with the CAS number 149243-90-3, is an organic compound that has garnered interest due to its potential biological activities. This compound features a benzyl group attached to an octan-2-yl amine structure, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Weight | 233.36 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | 4.5 (indicative of lipophilicity) |

The lipophilicity of this compound suggests it may readily cross biological membranes, which is a desirable property for drug candidates.

This compound's biological activity is largely attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems. For instance, amines can function as ligands for adrenergic and dopaminergic receptors, potentially influencing mood and cognitive functions.

Antioxidant and Anti-inflammatory Activities

Recent studies have highlighted the antioxidant properties of related compounds in the benzylamine class. For example, N-benzyl derivatives have shown significant inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes. The IC50 values for these compounds often fall below 10 μM, indicating potent activity against oxidative stress and inflammation .

Case Studies

- Antioxidant Activity : A study evaluated various N-benzyl derivatives for their antioxidant capacity using in vitro assays. Compounds were tested for their ability to scavenge free radicals and inhibit lipid peroxidation, showing promising results that suggest this compound may possess similar activities .

- Neuropharmacological Effects : Research into similar amine compounds has revealed their potential as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs). This suggests that this compound could influence neurotransmission, potentially offering therapeutic benefits in cognitive disorders .

- Antidepressant Potential : Investigations into metal-catalyzed reactions for synthesizing antidepressants have identified benzylamines as key intermediates. The structural features of this compound may contribute to its efficacy as an antidepressant through modulation of serotonin pathways .

Eigenschaften

IUPAC Name |

N-benzyloctan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-3-4-5-7-10-14(2)16-13-15-11-8-6-9-12-15/h6,8-9,11-12,14,16H,3-5,7,10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZBDKMLKMMQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.